![molecular formula C22H21ClN2O4 B2411158 7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide CAS No. 950285-66-2](/img/structure/B2411158.png)
7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
The compound and its derivatives are involved in the synthesis of various organic molecules, demonstrating its versatility in organic chemistry. For example, practical methods for synthesizing orally active CCR5 antagonists have been developed, showcasing the compound's potential in the synthesis of biologically active molecules (Ikemoto et al., 2005). Additionally, research into the synthesis of biodegradable polyesteramides with pendant functional groups highlights its utility in creating materials with specific properties (Veld et al., 1992).
Biological Activity and Pharmaceutical Applications
The compound's derivatives have been explored for their potential in treating various diseases. Novel and potent adenosine A2A receptor antagonists derived from the compound have shown promise for oral bioavailability and efficacy in Parkinson's disease models, indicating its relevance in neurological disorder treatments (Basu et al., 2017). Furthermore, studies on the synthesis of gefitinib highlight the compound's contribution to cancer treatment through the development of tyrosine kinase inhibitors (Jin et al., 2005).
Chemical Structure and Properties
Research on the compound's structure and properties has led to the synthesis of novel benzodifuranyl derivatives with significant anti-inflammatory and analgesic activities, suggesting its potential in developing new therapeutic agents (Abu‐Hashem et al., 2020). Additionally, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its crystal structure analysis provide insights into the compound's potential for inhibiting cancer cell proliferation (Lu et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit dna-dependent protein kinase (dna-pk) activity . DNA-PK plays a crucial role in the DNA damage response and repair, particularly in non-homologous end joining, a pathway that repairs double-strand breaks in DNA .
Mode of Action
This inhibition could result in the disruption of DNA repair processes, potentially leading to cell death, particularly in cells with high rates of replication or DNA damage, such as cancer cells .
Biochemical Pathways
The compound, by potentially inhibiting DNA-PK, could affect the non-homologous end joining pathway of DNA repair. This could lead to an accumulation of DNA damage in cells, triggering apoptosis, or programmed cell death. The downstream effects could include reduced proliferation of cancer cells and potential tumor regression .
Result of Action
The potential inhibition of DNA-PK by this compound could lead to an accumulation of DNA damage in cells, triggering apoptosis. This could result in the reduction of cell proliferation, particularly in cancer cells, potentially leading to tumor regression .
properties
IUPAC Name |
7-chloro-9-methoxy-N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-27-20-14-17(23)13-16-12-15(6-9-29-21(16)20)22(26)24-18-2-4-19(5-3-18)25-7-10-28-11-8-25/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZLWMZXRXXRAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)

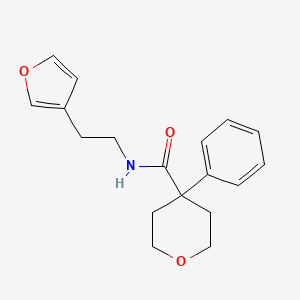
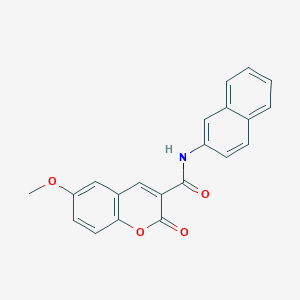
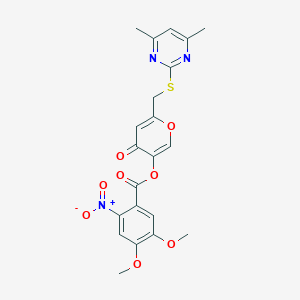

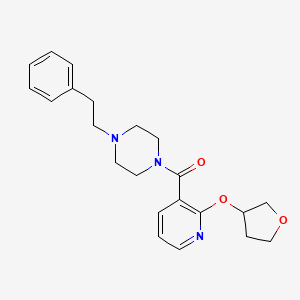

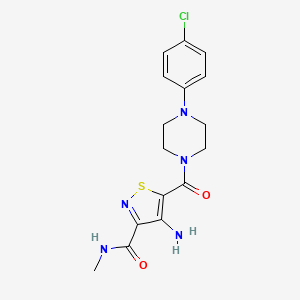
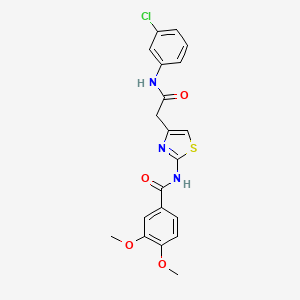
![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)